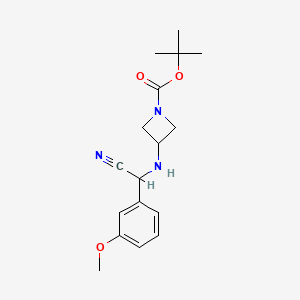
4-Ethynyl-1-isopropylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-isopropylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic compounds .
Preparation Methods
The synthesis of 4-Ethynyl-1-isopropylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethynyl-1-isopropylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine derivatives can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4-Ethynyl-1-isopropylpyrrolidin-2-one has several scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, pyrrolidin-2-one derivatives have been studied for their potential biological activities, including anticancer, antiviral, and antimicrobial properties . In the industry, these compounds are valuable intermediates in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes are crucial for the compound’s biological activities and its role as a synthon in organic synthesis.
Comparison with Similar Compounds
4-Ethynyl-1-isopropylpyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine, pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activities and reactivity.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-ethynyl-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO/c1-4-8-5-9(11)10(6-8)7(2)3/h1,7-8H,5-6H2,2-3H3 |
InChI Key |
RMKKLVURVFSZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(CC1=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14879150.png)
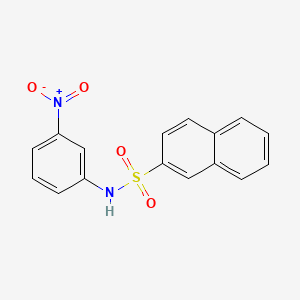
![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
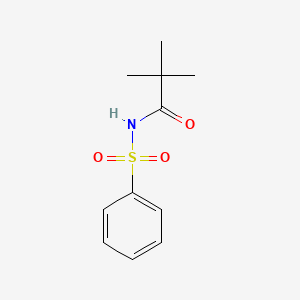
![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)
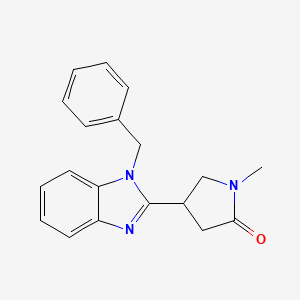
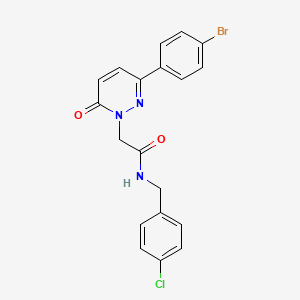

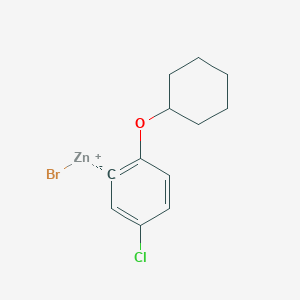
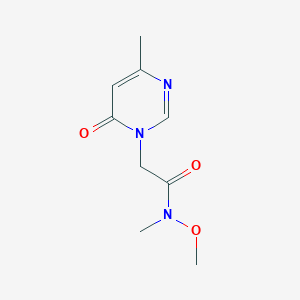

![N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14879240.png)

